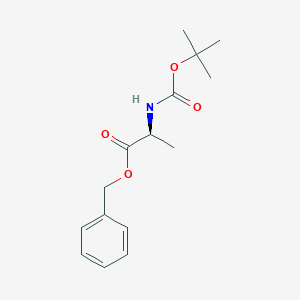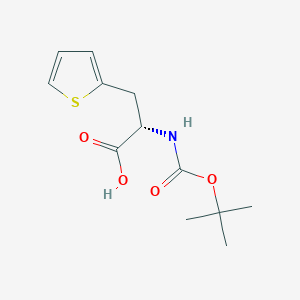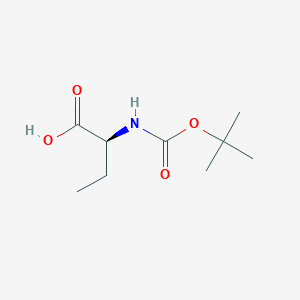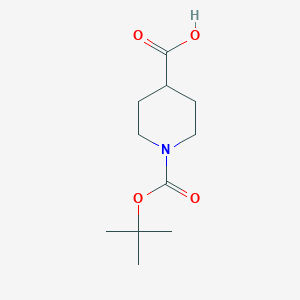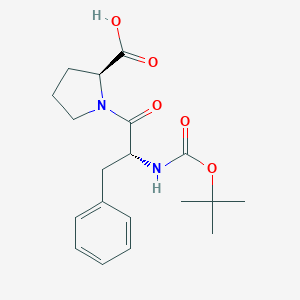
Boc-D-phe-pro-OH
説明
Boc-D-Phe-Pro-OH is a synthetic intermediate . It has been used in the synthesis of peptide thrombin inhibitors . The molecular formula is C19H26N2O5 and the molecular weight is 362.43 .
Synthesis Analysis
Boc-D-Phe-Pro-OH has been used in the synthesis of peptide thrombin inhibitors . The synthesis pathway involves coupling protected amino acids in a specific order to form the desired peptide sequence.Molecular Structure Analysis
The molecular formula of Boc-D-Phe-Pro-OH is C19H26N2O5 . The InChI code is InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1 .Chemical Reactions Analysis
The relative affinity of Boc-D-Phe-Pro-OH is due to favorable hydrophobic interactions between thrombin and the bulky butyl group.Physical And Chemical Properties Analysis
Boc-D-Phe-Pro-OH appears as a white to slight yellow to beige powder . It is clearly soluble in DMF (1 mmole in 2 ml DMF) .科学的研究の応用
Peptide Synthesis and Drug Design : Boc-D-phe-pro-OH is used in the synthesis of peptides and in the design of drug molecules. For instance, it has been used in the synthesis of endomorphin-1, a potent analgesic, through a combination of enzymatic and chemical methods, demonstrating a green approach to peptide synthesis (Sun et al., 2011). Another study involved the synthesis of various tripeptide analogs containing Boc-D-Phe-Pro-Arg-OH for exploring ligand affinity in human thrombin, a key protein in blood coagulation (Nienaber et al., 1996).
Self-Assembly and Nanostructure Formation : Boc-D-phe-pro-OH has been studied for its role in the self-assembly of diphenylalanine (Phe-Phe) motif, which has implications in biomaterial chemistry, sensors, and bioelectronics. The molecule contributes to the formation of various morphologies like tubular, vesicular, or fibrillar structures (Datta et al., 2018).
Molecular Recognition and Imprinted Polymers : Studies have utilized Boc-D-phe-pro-OH in the context of molecular recognition, particularly in the creation of molecularly imprinted polymers. These polymers can differentiate between the imprint species and its analogs, showing potential in chromatographic separations (Li et al., 2008).
Synthesis of Ionic Liquids : Boc-D-phe-pro-OH has been employed in the synthesis of novel proline-based imidazolium ionic liquids, highlighting its versatility in creating new chemical compounds with potential applications in various fields (Chaubey et al., 2020).
Biological Activity and Interaction Studies : The compound has been used in studies exploring the biological activity and interaction of peptides with enzymes. For example, its incorporation in peptides has been crucial in understanding the inhibition of thrombin, a key enzyme in blood coagulation (Kettner et al., 1990).
Safety And Hazards
特性
IUPAC Name |
(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRHVPHDENDZTP-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198018 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-phe-pro-OH | |
CAS RN |
38675-10-4 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38675-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



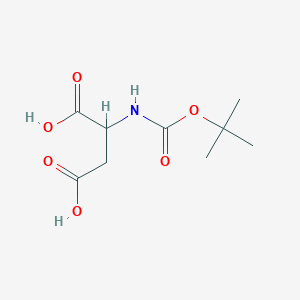
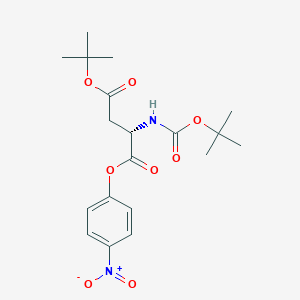
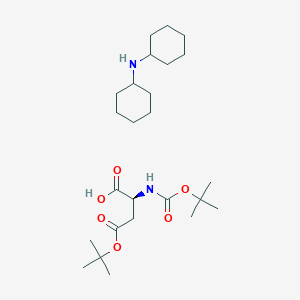
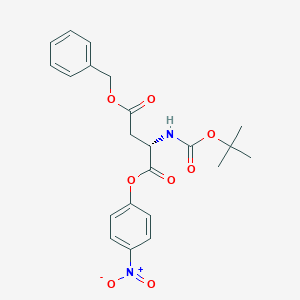
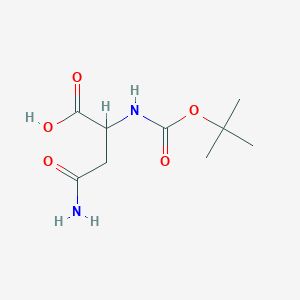
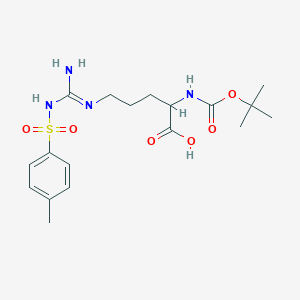
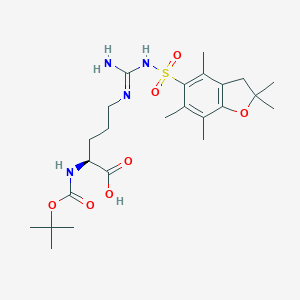
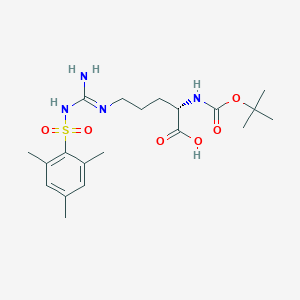
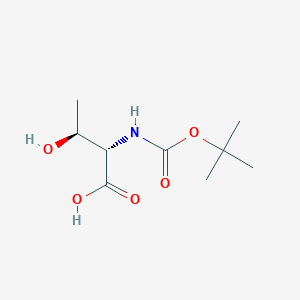
![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate](/img/structure/B558389.png)
